molecular formula C21H24N2O7 B143697 Dehydro nimodipine CAS No. 85677-93-6

Dehydro nimodipine

Número de catálogo: B143697
Número CAS: 85677-93-6
Peso molecular: 416.4 g/mol
Clave InChI: SJJUCKCPGPCJQM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dehydro Nimodipine is a metabolite of the calcium channel blocker Nimodipine, which is primarily used to prevent cerebral vasospasm following subarachnoid hemorrhage (SAH) . Structurally, this compound (C₂₁H₂₄N₂O₇; molecular weight 416.42 g/mol) differs from Nimodipine (C₂₁H₂₆N₂O₇; molecular weight 418.44 g/mol) by the loss of two hydrogen atoms, resulting in a dehydrogenated pyridine ring instead of the parent compound’s 1,4-dihydropyridine core . This structural modification alters its electronic configuration and may influence its pharmacokinetic and pharmacodynamic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of dehydro nimodipine involves the dehydrogenation of nimodipine. This process typically includes dissolving nimodipine in a suitable solvent, adding an oxidizing agent, and performing a reflux reaction . The reaction mixture is then subjected to decolorization using activated carbon, followed by solvent removal to obtain this compound as a yellow oil .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity. The use of high-pressure homogenization and nanostructured lipid carriers has been explored to enhance the solubility and bioavailability of nimodipine derivatives .

Análisis De Reacciones Químicas

Types of Reactions: Dehydro nimodipine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Cerebral Vasospasm Management

Dehydro nimodipine has shown promise in managing cerebral vasospasm, a significant cause of morbidity and mortality in patients with SAH. Clinical studies indicate that nimodipine reduces the incidence and severity of vasospasm, thereby improving patient outcomes .

Key Findings:

  • A meta-analysis including 13 randomized controlled trials (RCTs) demonstrated that nimodipine significantly reduced poor outcomes (RR = 0.69) and mortality (RR = 0.50) in patients with aneurysmal SAH .
  • Intra-arterial administration of nimodipine has been reported to have a success rate of 78.4% in treating vasospasm post-aneurysm surgery .

Neuroprotection

Research indicates that this compound may provide neuroprotective effects against ischemic damage. Studies suggest that it can mitigate the effects of oxidative stress on neuronal cells, enhancing cell survival under adverse conditions .

Case Study Example:

  • A study highlighted the protective effects of nimodipine on Schwann cells and astrocytes against stress-induced cell death, linking these effects to the activation of AKT and CREB signaling pathways .

Comparative Efficacy

ApplicationThis compoundNimodipine
Cerebral Vasospasm EffectiveHighly effective
Neuroprotection PromisingEstablished
Route of Administration Intra-arterialOral & IV
Success Rate 78.4% (vasospasm)Variable

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table compares Dehydro Nimodipine with structurally related dihydropyridine (DHP) derivatives and their dehydrogenated analogues:

Compound Molecular Formula Core Structure Key Functional Groups Primary Use/Effect
This compound C₂₁H₂₄N₂O₇ Pyridine 3,5-dicarboxylate esters, 3-nitrophenyl Metabolite of Nimodipine; unknown activity
Nimodipine C₂₁H₂₆N₂O₇ 1,4-Dihydropyridine 3,5-dicarboxylate esters, 3-nitrophenyl Cerebral vasospasm prevention
Nifedipine C₁₇H₁₈N₂O₆ 1,4-Dihydropyridine 3,5-dicarboxylate esters, 2-nitrophenyl Hypertension, angina
Dehydro Nicardipine C₂₆H₂₇N₃O₆ Pyridine 3,5-dicarboxylate esters, 3-nitrophenyl Impurity in Nicardipine; analytical standard
Nilvadipine C₁₉H₁₉N₃O₆ 1,4-Dihydropyridine Cyano group, 3-nitrophenyl Hypertension, cerebrovascular disorders

Key Observations :

  • Core Structure : Dehydro compounds (e.g., this compound, Dehydro Nicardipine) feature a fully aromatic pyridine ring, unlike their parent DHPs, which have a partially reduced ring. This reduces calcium channel blocking activity, as the DHP ring is critical for binding to L-type calcium channels .
  • Substituents : The position of the nitro group (e.g., 2-nitrophenyl in Nifedipine vs. 3-nitrophenyl in Nimodipine) influences tissue selectivity. Nimodipine’s 3-nitro substitution enhances cerebral vasodilation .
  • Ester Groups : All compounds retain 3,5-dicarboxylate esters, which are essential for calcium antagonist activity. Modifications in ester chains (e.g., isopropyl in Nimodipine vs. methyl in Nifedipine) affect lipophilicity and blood-brain barrier penetration .

Pharmacological and Clinical Comparisons

Nimodipine vs. This compound

  • Metabolic Relationship : this compound is a major metabolite of Nimodipine, produced via hepatic CYP3A4-mediated oxidation . While Nimodipine is clinically effective in SAH (reducing vasospasm risk by ~30% ), the pharmacological role of this compound remains uncharacterized.

Nimodipine vs. Milrinone

  • Mechanism: Nimodipine (calcium blocker) vs. Milrinone (PDE3 inhibitor).
  • Efficacy: In severe vasospasm, Nimodipine monotherapy showed superior Improvement Percentage Ratios (IPR: 45–60%) compared to Milrinone (IPR: 20–35%) .

Nimodipine vs. Nifedipine

  • Selectivity : Nimodipine’s 3-nitrophenyl group confers cerebral selectivity, whereas Nifedipine’s 2-nitrophenyl group favors peripheral vasodilation .
  • Clinical Use : Nifedipine is contraindicated in acute coronary syndromes, while Nimodipine is specifically approved for SAH .

Off-Target Effects

  • Amyloid-β Modulation: Nimodipine increases Aβ42 secretion in vitro, a trait shared with NSAID-like compounds. This effect is attributed to its ester groups and dihydropyridine core .

Actividad Biológica

Dehydro nimodipine, a derivative of nimodipine, is primarily recognized for its role as a calcium channel blocker. This article delves into its biological activities, mechanisms of action, pharmacokinetics, and clinical implications, supported by relevant case studies and research findings.

Overview of this compound

This compound is characterized by its ability to inhibit calcium ion influx through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. The compound's chemical structure allows it to cross the blood-brain barrier effectively, making it particularly useful in neurological applications, especially in the context of subarachnoid hemorrhage (SAH) treatment.

The primary mechanism through which this compound exerts its effects involves:

  • Calcium Channel Blocking : By binding to L-type voltage-gated calcium channels, it inhibits the transfer of calcium ions into cells, reducing vascular smooth muscle contraction and promoting vasodilation .
  • Neuroprotection : Research indicates that nimodipine derivatives can protect neuronal cells from stress-induced apoptosis by activating signaling pathways such as AKT and CREB .

Pharmacokinetics

This compound's pharmacokinetic profile is enhanced by its deuterated form, which improves stability and bioavailability. Key pharmacokinetic parameters include:

  • Absorption : Rapid absorption post-administration, with peak plasma concentrations typically reached within one hour for oral forms.
  • Bioavailability : Approximately 3-30% following oral administration due to extensive first-pass metabolism; however, intravenous administration achieves 100% bioavailability .
  • Metabolism : Primarily metabolized in the liver via CYP3A4, resulting in various metabolites, most of which are less active than the parent compound .

Efficacy in Subarachnoid Hemorrhage

Clinical studies have demonstrated that nimodipine significantly reduces poor outcomes and mortality in patients with SAH. A meta-analysis involving 1,727 patients indicated:

  • Reduction in Poor Outcomes : Relative risk (RR) of poor outcomes was 0.69 (95% CI: 0.60–0.78).
  • Mortality Reduction : RR for mortality was 0.50 (95% CI: 0.32–0.78), suggesting a substantial benefit from early administration .

Neuroprotective Effects

Nimodipine has been shown to mitigate cytotoxicity in various cell types under stress conditions:

  • Cytotoxicity Reduction : Studies indicate that nimodipine decreases lactate dehydrogenase (LDH) activity in neuronal and Schwann cells subjected to oxidative stress .
  • Apoptosis Prevention : The compound significantly reduces caspase 3/7 activity, indicating its role in preventing programmed cell death under stress conditions .

Comparative Analysis with Other Dihydropyridine Derivatives

Compound NameCAS NumberKey Features
Nimodipine66085-59-4Original calcium channel blocker with antihypertensive properties.
Nifedipine21829-25-4Another dihydropyridine calcium channel blocker; used for hypertension.
Isradipine105202-72-6Similar mechanisms but different pharmacokinetics.
Amlodipine88150-42-9Long-acting calcium channel blocker with unique efficacy profile.

Case Studies

  • Clinical Trial on SAH Patients : A randomized controlled trial showed that nimodipine significantly improved neurological outcomes in patients with SAH compared to placebo groups .
  • Neuroprotective Mechanisms : Research highlighted that nimodipine promotes neurite outgrowth and protects against oxidative stress through the ERK/CREB signaling pathway in neuronal cell lines .

Q & A

Q. What standardized analytical methods are recommended for quantifying Dehydro nimodipine and its impurities in pharmaceutical formulations?

Basic Research Question
A validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method is widely used for separating this compound from its impurities (A, B, and C). Key parameters include a mobile phase of acetonitrile/water (67.5/32.5 v/v), column temperature of 40°C, and flow rate of 0.9 mL/min, optimized via central composite design (CCD) and full factorial design (FD) . This method ensures specificity, linearity (tested over 50–150% of target concentration), precision (%RSD < 2%), and accuracy (% recovery 98–102%). Impurity detection thresholds should adhere to ICH guidelines, with validation for robustness using experimental design .

Q. How can researchers optimize chromatographic conditions for this compound analysis while minimizing experimental runs?

Advanced Research Question
Statistical experimental design (e.g., full FD for factor screening and CCD for response surface optimization) reduces the number of trials while maximizing data quality. Critical factors include organic modifier type (methanol vs. acetonitrile), pH, and flow rate. For example, acetonitrile outperforms methanol in resolving nimodipine-related impurities . Derringer’s desirability function integrates multiple responses (e.g., resolution, peak symmetry) into a single optimization criterion, enabling identification of robust conditions . Post-optimization, validate intermediate precision by testing inter-day variability and column batch differences .

Q. What experimental models are suitable for studying this compound’s neuroprotective effects in diabetic neuropathy?

Basic Research Question
In vitro neuron cell culture models, such as SH-SY5Y cells, are effective for assessing this compound’s impact on intracellular calcium ([Ca²⁺]i) and reactive oxygen species (ROS). Experimental designs should include normoglycemic (e.g., 25 mM glucose) and hyperglycemic (e.g., 50 mM glucose) conditions, with treatment groups exposed to 500 nM nimodipine. Quantify outcomes via fluorescence microscopy (e.g., Fura-2 AM for [Ca²⁺]i) and ROS assays (e.g., DCFH-DA) . Ensure reproducibility by adhering to cell passage number limits and including vehicle controls (e.g., DMSO < 0.1%) .

Q. How should researchers address contradictions in reported neuroprotective mechanisms of this compound across studies?

Advanced Research Question
Discrepancies may arise from variations in experimental models (e.g., primary neurons vs. immortalized cell lines) or dosage regimes. To resolve these:

Systematic Review : Conduct a literature meta-analysis using PICO framework (Population: neuron models; Intervention: this compound; Comparison: untreated controls; Outcome: [Ca²⁺]i/ROS levels) .

Methodological Harmonization : Replicate key studies under standardized conditions (e.g., identical glucose concentrations, passage numbers) .

Mechanistic Profiling : Use knockout models or siRNA to isolate L-type Ca²⁺ channel vs. non-channel pathways .

Data Normalization : Report outcomes relative to baseline measurements to account for inter-study variability .

Q. What strategies ensure reproducibility when testing this compound’s efficacy in preclinical models?

Advanced Research Question

Protocol Pre-registration : Document hypotheses, sample sizes, and analysis plans before experimentation to reduce bias .

Blinded Analysis : Assign treatment groups randomly and mask researchers during data collection/analysis .

Cross-Validation : Use orthogonal assays (e.g., patch-clamp electrophysiology alongside fluorescence Ca²⁺ imaging) to confirm findings .

Open Data : Share raw chromatographic data (e.g., HPLC chromatograms) and cell culture conditions via repositories to enable independent verification .

Q. How can researchers design a dose-response study for this compound while minimizing resource expenditure?

Advanced Research Question
Employ a factorial design to test multiple doses (e.g., 100 nM, 500 nM, 1 µM) and variables (e.g., exposure duration, glucose levels) simultaneously. For example, a 3×3 factorial design (three doses × three time points) reduces animal/cell usage by 50% compared to univariate approaches . Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values and assess synergism with other neuroprotectants (e.g., memantine) . Validate results via bootstrap resampling to estimate confidence intervals .

Q. What are the critical considerations for detecting trace impurities in this compound batches?

Basic Research Question

Sample Preparation : Use tetrahydrofuran (THF) for dissolving this compound, as it stabilizes labile impurities .

Chromatographic Sensitivity : Optimize UV detection wavelength (e.g., 238 nm for nimodipine) and injection volume (20–50 µL) to enhance signal-to-noise ratios .

Validation : Confirm limit of detection (LOD) and quantification (LOQ) for impurities via signal-to-noise ratios (3:1 and 10:1, respectively) .

Reference Standards : Co-inject USP-grade nimodipine and impurity A/B/C standards to confirm retention times .

Q. How to integrate computational modeling with experimental data to predict this compound’s pharmacokinetics?

Advanced Research Question
Combine in vitro permeability assays (e.g., Caco-2 monolayers) with physiologically based pharmacokinetic (PBPK) modeling. Parameters include logP (lipophilicity), plasma protein binding, and blood-brain barrier penetration. Validate models using in vivo data (e.g., rodent plasma concentrations) and refine via Bayesian inference . Open-source tools like GNU MCSim facilitate parameter estimation .

Q. What ethical and practical criteria should guide human studies involving this compound?

Basic Research Question

Ethical Approval : Obtain clearance from institutional review boards (IRBs) and document informed consent .

Participant Selection : Define inclusion/exclusion criteria (e.g., age, comorbidities) and recruit via clinical databases to ensure diversity .

Safety Monitoring : Pre-specify adverse event reporting protocols (e.g., hypotension risks) and use Data Safety Monitoring Boards (DSMBs) .

Q. How to resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Advanced Research Question

Bioavailability Analysis : Measure plasma and tissue concentrations in vivo to confirm therapeutic levels match in vitro effective doses .

Metabolite Profiling : Identify active metabolites (e.g., via LC-MS/MS) that may contribute to in vivo effects .

Pathway Mapping : Use transcriptomics (RNA-seq) to compare calcium signaling pathways in cell cultures vs. animal models .

Cross-Species Validation : Replicate studies in multiple models (e.g., zebrafish, rodents) to assess translatability .

Propiedades

IUPAC Name

5-O-(2-methoxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJUCKCPGPCJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85677-93-6
Record name Dehydro nimodipine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085677936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-O-(2-methoxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEHYDRO NIMODIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YH7DI3QES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

6.8 g of chromium(VI) oxide were added in portions to a boiling solution of 41.8 g (100 mmols) of isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate in 160 ml of glacial acetic acid. The mixture was then heated under reflux for a further 30 minutes and, after cooling down, poured into ammoniacal ice-water. The mixture was extracted with chloroform and the extracts, after drying over sodium sulphate, were evaporated in vacuo. 35.9 g (86% of theory) of an oil resulted.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.